molecular formula C18H12N4O2S2 B2670716 N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide CAS No. 2034274-73-0

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide

Cat. No.: B2670716
CAS No.: 2034274-73-0
M. Wt: 380.44
InChI Key: DMKFCRCGUBORMQ-UHFFFAOYSA-N
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Description

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a specialized benzamide-based compound of high interest in medicinal chemistry and early-stage drug discovery. Its molecular structure, which incorporates both pyridinyl-thiazolyl and thiazolyloxy pharmacophores, is designed to interact with specific biological targets. This scaffold is recognized as a valuable chemical tool for probing the function of pentameric ligand-gated ion channels, such as the Zinc-Activated Channel (ZAC), where related N-(thiazol-2-yl)-benzamide analogs have been identified as the first class of potent and selective negative allosteric modulators (antagonists) . Compounds within this structural class have also demonstrated significant cytotoxic and radiosensitizing activity in pharmacological screenings, notably against human breast cancer cell lines, suggesting potential for oncology research . The presence of multiple nitrogen-containing heterocycles, including the thiazole and pyridine rings, contributes to the compound's ability to engage in key hydrogen bonding and dipole interactions within enzyme active sites. As a sophisticated organic intermediate, it serves as a versatile building block for further structure-activity relationship (SAR) studies and the development of novel therapeutic agents . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O2S2/c23-16(12-4-6-13(7-5-12)24-18-20-9-10-25-18)22-17-21-15(11-26-17)14-3-1-2-8-19-14/h1-11H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKFCRCGUBORMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of antitumor and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H12N4O2S2
  • Molecular Weight : 356.4 g/mol

The presence of thiazole and pyridine rings in its structure suggests potential interactions with biological targets such as enzymes and receptors involved in disease processes.

Research indicates that compounds containing thiazole and pyridine moieties often exhibit their biological effects through:

  • Inhibition of Protein Kinases : These compounds can inhibit various cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that similar compounds inhibit CDK4 and CDK6, leading to reduced cell proliferation in cancer models .
  • Antimicrobial Activity : The compound may also target bacterial strains by disrupting their metabolic pathways, particularly in Mycobacterium tuberculosis, by inhibiting RNA synthesis and mycolic acid production.

Anticancer Activity

A series of studies have evaluated the anticancer properties of thiazole-pyridine derivatives, including this compound. The following table summarizes key findings:

Study Cell Line IC50 (μM) Mechanism
Study 1MCF-7 (Breast Cancer)11.6Synergistic effect with gamma radiation
Study 2PC3 (Prostate Cancer)10.5Inhibition of CDK4/6 activity
Study 3HT29 (Colorectal Cancer)9.8Induction of apoptosis

These studies indicate that the compound exhibits potent cytotoxicity against various cancer cell lines, often outperforming standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties:

  • Target Pathogen : Mycobacterium tuberculosis
  • Activity : Inhibits growth through interference with RNA synthesis and cell wall integrity.

Case Studies

  • Synergistic Effects with Radiation : A study demonstrated that certain derivatives of thiazole-pyridine compounds showed enhanced cytotoxicity when combined with gamma radiation, suggesting potential applications in radiotherapy for cancer treatment .
  • Inhibition of CDK Activity : Another investigation revealed that the compound significantly inhibited CDK activity in prostate cancer cells, leading to reduced cell viability and increased apoptosis rates .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide is its role as an anticancer agent. Research indicates that compounds with similar thiazole and pyridine structures can inhibit crucial protein kinases involved in cancer cell proliferation. A study highlighted that derivatives of thiazole compounds demonstrated the ability to inhibit cyclin-dependent kinases (CDK4/CDK6), which are vital for cell cycle regulation and are often overactive in cancer cells .

Antiviral Properties

Recent studies have also investigated the antiviral potential of thiazole derivatives, including this compound. Compounds with similar structures have shown efficacy against various viral infections, suggesting a promising avenue for developing antiviral therapies .

Inhibition of Protein Kinases

The mechanism of action for this compound involves the modulation of protein kinase activity. The compound interacts with specific binding sites on protein kinases, leading to reduced phosphorylation of substrate proteins, which in turn inhibits cancer cell growth and induces apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiazole derivatives. Variations in substituents on the thiazole and pyridine rings can significantly influence biological activity, allowing for the design of more potent analogs .

In Vitro Studies

In vitro assays using cell lines have demonstrated that this compound exhibits dose-dependent inhibition of cell proliferation in various cancer types, including leukemia and breast cancer . These studies provide a foundation for further development into clinical applications.

Animal Models

Animal studies have corroborated the anticancer effects observed in vitro. For instance, administration of thiazole derivatives in murine models has resulted in significant tumor regression, highlighting their potential as effective therapeutic agents .

Data Tables

Application TypeCompound StructureActivity DescriptionReference
AnticancerThis compoundInhibits CDK4/CDK6 activity leading to reduced cell proliferation
AntiviralSimilar thiazole derivativesExhibits antiviral activity against specific viruses
Mechanistic StudiesThiazole and pyridine interactionsModulates protein kinase activity

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID Core Structure Key Substituents Biological Relevance (if reported) Reference
N-(4-(Pyridin-2-yl)thiazol-2-yl)benzamide (7d) Benzamide + thiazole Lacks thiazol-2-yloxy group; pyridinyl-thiazole at N-position Synthetic intermediate; no reported bioactivity
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Benzamide + thiazole 4-Bromophenyl and dimethylsulfamoyl groups Prolongs NF-κB activation in TLR adjuvant screens
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) Acetamide + thiazole Fluorophenyl at acetamide position Mycobacterial PyrG/PanK inhibitor candidate
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Benzamide + thiazole Ethylsulfonyl group at meta position KDM4A fragment binder; explored via BLI assays
Target Compound (N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide) Benzamide + dual thiazole/pyridine Thiazol-2-yloxy at benzamide para position; pyridinyl-thiazole at N-position Hypothesized multitarget potential (e.g., kinases) N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The thiazol-2-yloxy group in the target compound introduces an oxygen atom capable of hydrogen bonding, contrasting with sulfonyl (e.g., 3-(ethylsulfonyl)- analogs) or bromophenyl groups in analogs. This may enhance solubility or target interactions compared to more lipophilic substituents .
  • Positional Isomerism: The acetamide in GSK1570606A vs.

Q & A

Q. Q1. What are the key synthetic strategies for preparing N-(4-(pyridin-2-yl)thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide, and how can reaction conditions be optimized for yield?

Answer: The synthesis typically involves sequential coupling of thiazole and pyridine moieties via amide or ether linkages. A common approach includes:

Thiazole ring formation : Cyclization of thioureas with α-halo ketones or via Hantzsch thiazole synthesis .

Amide coupling : Using acyl chlorides or carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the benzamide group .

Ether linkage : SNAr reaction between hydroxyl-substituted benzamides and thiazol-2-yl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization :

  • Control temperature (0–5°C for acylations; reflux for cyclizations).
  • Use anhydrous solvents (pyridine, DMF) to suppress hydrolysis .
  • Monitor purity via TLC/HPLC and employ recrystallization (e.g., ethyl acetate/hexane) for final purification .

Q. Q2. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?

Answer: 1H/13C NMR :

  • Pyridin-2-yl protons appear as doublets (δ 8.5–9.0 ppm, J = 5–6 Hz).
  • Thiazole protons resonate at δ 7.2–7.8 ppm (C5-H) and δ 6.9–7.1 ppm (C4-H) .
  • Benzamide carbonyl (C=O) shows a 13C signal at ~168 ppm .
    Mass Spectrometry :
  • ESI-MS confirms molecular weight (e.g., m/z 423.1 [M+H]+ for C₂₀H₁₃N₅O₂S₂) .
    HPLC :
  • Use C18 columns (acetonitrile/water gradient) to verify purity (>98%) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the compound’s conformation, and what software is recommended for refinement?

Answer:

  • Single-crystal X-ray diffraction identifies bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between amide N–H and pyridine N atoms) .
  • Software :
    • SHELX suite (SHELXL for refinement): Robust for small-molecule structures, supports anisotropic displacement parameters and twin refinement .
    • Mercury (CCDC) : Visualizes packing diagrams and hydrogen-bond networks.
      Example : In analogous thiazole-benzamides, centrosymmetric dimers form via N–H⋯N hydrogen bonds, stabilizing the crystal lattice .

Q. Q4. What computational methods are suitable for predicting the compound’s biological activity, and how can SAR studies guide structural modifications?

Answer: Docking/MD Simulations :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., TGF-β receptors, based on structural analogs like GW788388) .
  • Key pharmacophores:
    • Pyridin-2-yl and thiazole groups for π-π stacking.
    • Benzamide carbonyl for hydrogen bonding .
      SAR Guidance :
  • Replace thiazol-2-yloxy with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and metabolic stability .
  • Introduce electron-withdrawing substituents (e.g., F, Cl) on benzamide to modulate electronic effects .

Q. Q5. How should researchers address contradictions in biological activity data across different assay systems?

Answer: Case Study : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

Assay conditions : ATP concentration (competitive inhibitors show variable potency at high ATP) .

Cellular permeability : Use logP/logD calculations (e.g., ACD/Labs) to correlate lipophilicity with cell-based vs. enzymatic assay results .

Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation (e.g., CYP450-mediated oxidation of thiazole rings) .
Validation : Cross-check with orthogonal assays (e.g., SPR for binding affinity, Western blot for target engagement) .

Q. Q6. What strategies mitigate challenges in solubility and formulation for in vivo studies?

Answer:

  • Salt formation : Use HCl or sodium salts to enhance aqueous solubility (e.g., analogs with piperazine substituents achieve >10 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrins to improve bioavailability .
  • Co-solvents : DMSO/PBS (10:90) or Cremophor EL/ethanol mixtures for intravenous dosing .

Q. Q7. How can researchers design controls to confirm the compound’s specificity in enzyme inhibition assays?

Answer:

Negative controls :

  • Use inactive enantiomers (e.g., (R)- vs. (S)-isomers) .
  • Test against structurally related enzymes (e.g., ALK4 vs. ALK5 for TGF-β inhibitors) .

Positive controls :

  • GW788388 (IC₅₀ = 18 nM for ALK5) validates assay conditions .

Genetic controls : siRNA knockdown of target proteins in cell-based assays .

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